molecular formula C20H21N3O3S B11318784 1-(Azepan-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11318784
M. Wt: 383.5 g/mol
InChI Key: FHFGXHROCCFOOI-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, thiophene, and oxadiazole moieties

Preparation Methods

The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the azepane ring, followed by the introduction of the thiophene and oxadiazole groups. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various types of chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

    Coupling Reactions: These reactions can be facilitated by catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can be compared with similar compounds such as:

    1-(AZEPAN-1-YL)-2-(4-(4-(THIOPHEN-2-YL)PYRIMIDIN-2-YL)PHENOXY)ETHAN-1-ONE: This compound has a pyrimidine ring instead of an oxadiazole ring.

    1-(AZEPAN-1-YL)-2-(PENTYLAMINO)ETHAN-1-ONE: This compound features a pentylamino group instead of the thiophene and oxadiazole groups.

The uniqueness of 1-(AZEPAN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

InChI

InChI=1S/C20H21N3O3S/c24-18(23-11-5-1-2-6-12-23)14-25-16-9-4-3-8-15(16)19-21-20(26-22-19)17-10-7-13-27-17/h3-4,7-10,13H,1-2,5-6,11-12,14H2

InChI Key

FHFGXHROCCFOOI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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